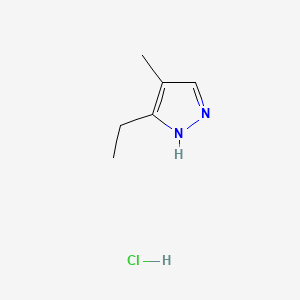

3-Ethyl-4-methyl-1H-pyrazole hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

5-ethyl-4-methyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c1-3-6-5(2)4-7-8-6;/h4H,3H2,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUFTSNULWOPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681978 | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-04-8 | |

| Record name | 1H-Pyrazole, 3-ethyl-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-4-methyl-1H-pyrazole Hydrochloride: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride (CAS 1218791-04-8), a heterocyclic compound belonging to the pyrazole class. While specific data on this particular salt is limited in publicly available literature, this guide synthesizes information from structurally related pyrazole derivatives to infer its potential physicochemical properties, synthesis pathways, and biological activities. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride and its analogs.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[3] This structural motif is of significant interest in medicinal chemistry due to its ability to engage in various biological interactions. The versatility of the pyrazole ring allows for substitutions at multiple positions, leading to a diverse library of compounds with a wide spectrum of pharmacological activities.[1][3] Several commercial drugs, such as the anti-inflammatory agent celecoxib and the anxiolytic indiplon, feature a pyrazole core, highlighting the clinical significance of this chemical class. Pyrazole derivatives are known to exert their effects through various mechanisms, including enzyme inhibition and receptor modulation.[1]

Physicochemical Properties of 3-Ethyl-4-methyl-1H-pyrazole Hydrochloride

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₁₁ClN₂ | Based on the structure of 3-ethyl-4-methyl-1H-pyrazole and the addition of HCl. |

| Molecular Weight | 146.62 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic bases. |

| Solubility | Likely soluble in water and polar organic solvents (e.g., methanol, ethanol) | The hydrochloride salt form generally increases aqueous solubility compared to the free base. |

| Melting Point | Expected to be a defined, relatively high melting point | Crystalline solids typically have sharp melting points. |

| Stability | Generally stable under standard laboratory conditions. May be hygroscopic. | Hydrochloride salts are often more stable and less prone to degradation than their free base counterparts. |

Note: These properties are estimations and require experimental verification.

Synthesis of the Pyrazole Core

The synthesis of the 3-ethyl-4-methyl-1H-pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A general and widely applicable method is the Knorr pyrazole synthesis and its variations.

General Synthetic Workflow

A plausible synthetic route to 3-ethyl-4-methyl-1H-pyrazole would involve the reaction of 3-methyl-2,4-pentanedione with hydrazine hydrate. The subsequent hydrochloride salt formation is a standard procedure.

Caption: General synthetic workflow for 3-Ethyl-4-methyl-1H-pyrazole hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for pyrazole synthesis.[5][6][7] Optimization of reaction conditions, including temperature, time, and stoichiometry, would be necessary.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (1 equivalent) and a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) to the stirred solution. The addition may be exothermic, and cooling might be required to maintain the desired reaction temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Free Base: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization to yield the 3-ethyl-4-methyl-1H-pyrazole free base.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.

-

Isolation of Hydrochloride Salt: The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 3-Ethyl-4-methyl-1H-pyrazole hydrochloride.

Potential Biological Activities and Therapeutic Applications

The pyrazole nucleus is a key structural motif in many biologically active compounds.[1][3] While 3-Ethyl-4-methyl-1H-pyrazole hydrochloride has not been extensively studied, its structural analogs have shown a wide array of pharmacological effects.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Some pyrazole-containing compounds have shown selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Anticancer Activity

The anticancer potential of pyrazole derivatives is an active area of research.[4][8][9] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][8][9] The proposed mechanisms of action include the inhibition of protein kinases, disruption of cell cycle progression, and modulation of signaling pathways involved in tumor growth.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pjoes.com [pjoes.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. rjpbcs.com [rjpbcs.com]

- 5. dau.url.edu [dau.url.edu]

- 6. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 7. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved pharmaceuticals with a wide array of therapeutic applications.[1][2][3][4] This guide focuses on a specific, yet under-characterized derivative, 3-Ethyl-4-methyl-1H-pyrazole hydrochloride. While direct literature on this particular salt is limited, the extensive bioactivity of the pyrazole scaffold allows for a well-reasoned, hypothesis-driven approach to elucidating its potential pharmacological profile. This document provides a comprehensive framework for investigating its biological activities, with a primary focus on its potential as an anti-inflammatory, anti-cancer, and antioxidant agent. We will delve into the mechanistic rationale for these investigations, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of potential outcomes. Our objective is to equip researchers with the necessary tools to systematically explore the therapeutic promise of this compound.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[2][5] This structural motif is present in a multitude of clinically significant drugs, highlighting its importance in drug design.[1][2][3] The success of pyrazole-based drugs stems from their ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, with a diverse range of protein targets.[2]

The biological activities associated with pyrazole derivatives are vast and well-documented, encompassing:

-

Anti-inflammatory effects: Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[6]

-

Anticancer properties: Pyrazole derivatives have been shown to target various cancer-related pathways, including those involving tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[7]

-

Antioxidant activity: The pyrazole ring system can act as a scavenger of free radicals, suggesting a role in mitigating oxidative stress.[8][9]

-

Antimicrobial and antifungal activities: A number of pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains.[6][10][11][12]

Given this extensive background, it is logical to hypothesize that 3-Ethyl-4-methyl-1H-pyrazole hydrochloride may possess one or more of these therapeutically relevant activities. The ethyl and methyl substitutions on the pyrazole ring will influence its lipophilicity and steric interactions with potential biological targets, making its specific activity profile a subject of significant interest.

Investigational Roadmap: A Multi-pronged Approach to Characterization

To comprehensively assess the biological activity of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride, a tiered investigational approach is recommended. This begins with broad-spectrum screening to identify primary areas of activity, followed by more focused mechanistic studies.

Figure 2: Potential anticancer mechanisms of action for 3-Ethyl-4-methyl-1H-pyrazole hydrochloride.

Assessment of Antioxidant Activity

Rationale: The ability of pyrazole derivatives to act as free radical scavengers is a documented phenomenon. [8][9]This property can be therapeutically beneficial in conditions associated with oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and reliable method for screening the radical scavenging activity of compounds.

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride (in methanol).

-

Add 100 µL of the DPPH solution to each well.

-

Include a blank (methanol only) and a control (DPPH solution with methanol). Ascorbic acid or Trolox can be used as a positive control.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical Anti-inflammatory Activity Data

| Compound Concentration (µM) | % Inhibition of NO Production | % Cell Viability (MTT) |

| 1 | 15.2 ± 2.1 | 98.5 ± 3.4 |

| 10 | 45.8 ± 3.5 | 95.1 ± 2.9 |

| 50 | 82.3 ± 4.2 | 91.7 ± 4.1 |

| 100 | 85.1 ± 3.9 | 65.4 ± 5.6 |

Interpretation: In this hypothetical example, the compound shows a dose-dependent inhibition of nitric oxide production. The cell viability remains high at concentrations where significant anti-inflammatory activity is observed, suggesting the effect is not due to cytotoxicity. The drop in viability at 100 µM would need to be considered in further studies.

Table 2: Hypothetical Anticancer Activity Data (IC₅₀ values in µM)

| Cell Line | 3-Ethyl-4-methyl-1H-pyrazole hydrochloride | Doxorubicin (Positive Control) |

| MCF-7 | 25.4 ± 2.8 | 0.8 ± 0.1 |

| A549 | 32.1 ± 3.5 | 1.2 ± 0.2 |

| HCT116 | 18.9 ± 2.1 | 0.5 ± 0.05 |

| HEK293 | > 100 | 5.6 ± 0.7 |

Interpretation: These hypothetical results would indicate that the compound has moderate cytotoxic activity against the tested cancer cell lines and exhibits some selectivity for cancer cells over non-cancerous cells. Further investigation into the mechanism of cell death (apoptosis vs. necrosis) would be warranted.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic investigation of the biological activities of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride. The proposed experiments are designed to yield initial insights into its potential as an anti-inflammatory, anticancer, and antioxidant agent. Positive results in any of these initial screens should be followed by more in-depth mechanistic studies, such as the identification of specific molecular targets (e.g., through enzyme inhibition assays, receptor binding studies, or proteomic profiling) and validation in more complex biological systems, including in vivo models. The versatility of the pyrazole scaffold suggests that 3-Ethyl-4-methyl-1H-pyrazole hydrochloride is a promising candidate for further research and potential therapeutic development.

References

-

Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. Available at: [Link]

-

3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate. PubMed Central. Available at: [Link]

-

ethyl 3-methyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Available at: [Link]

-

Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. Available at: [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pjoes.com [pjoes.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. jocpr.com [jocpr.com]

Synthesis of Novel Pyrazole Derivatives for Antibacterial Activity: A Technical Guide

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. Pyrazole, a five-membered heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens, and even multidrug-resistant strains.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel pyrazole derivatives for antibacterial applications. We will delve into the core synthetic strategies, explore the critical structure-activity relationships that govern their efficacy, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

Introduction: The Pyrazole Scaffold in Antibacterial Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[2][5] Its presence in blockbuster drugs like Celecoxib highlights its favorable pharmacokinetic properties and metabolic stability.[6][7] In the realm of antibacterial research, pyrazole derivatives have shown remarkable potential, with some exhibiting minimum inhibitory concentrations (MICs) comparable or superior to existing antibiotics.[1] Their diverse mechanisms of action, including the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR), make them attractive candidates to combat resistant bacteria.[1] This guide will provide the foundational knowledge and practical insights required to design and synthesize the next generation of pyrazole-based antibacterial agents.

Core Synthetic Strategies for the Pyrazole Ring

The construction of the pyrazole core is primarily achieved through cyclocondensation reactions. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Classic Approach

The most fundamental and widely employed method for synthesizing pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7] This acid-catalyzed reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[5]

Key Causality: The reaction's success hinges on the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine. When using unsymmetrical dicarbonyl compounds, a mixture of regioisomers can be formed.[5]

Experimental Protocol: Synthesis of a Model 3,5-disubstituted Pyrazole

-

Step 1: Reaction Setup. To a solution of acetylacetone (1,3-dicarbonyl compound, 1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq).

-

Step 2: Catalysis. Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Step 3: Reflux. Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Step 4: Isolation. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Step 5: Purification. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Diagram 1: Knorr Pyrazole Synthesis Workflow

Caption: Workflow for the Knorr synthesis of pyrazoles.

Synthesis from α,β-Unsaturated Carbonyls

An alternative and versatile approach utilizes α,β-unsaturated aldehydes and ketones as the three-carbon precursor.[5][7] The reaction with hydrazine proceeds via a Michael addition, followed by intramolecular cyclization to form a pyrazoline intermediate. This intermediate is then oxidized to the aromatic pyrazole.

Key Causality: The regioselectivity of the initial Michael addition dictates the substitution pattern of the resulting pyrazoline. The choice of oxidant is crucial for the efficient aromatization to the pyrazole.

Multicomponent Reactions (MCRs): A Modern Approach

MCRs have gained significant traction in the synthesis of complex molecules due to their efficiency and atom economy.[3][6][8] Several MCRs have been developed for the synthesis of highly substituted pyrazoles in a one-pot fashion.[3][6][8] For instance, a four-component reaction of a β-ketoester, hydrazine, an aldehyde, and malononitrile can yield densely functionalized pyrano[2,3-c]pyrazoles.[6]

Key Causality: The success of MCRs relies on the careful orchestration of sequential reactions where the product of one step is the substrate for the next, all within the same reaction vessel. This minimizes waste and purification steps.

Diagram 2: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

Caption: Logical flow of a multicomponent reaction for pyrazole synthesis.

Structure-Activity Relationship (SAR) Insights

The antibacterial potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any fused heterocyclic systems.

Key Findings from SAR Studies:

-

Substitution at N1: The substituent on the N1 position of the pyrazole ring significantly influences activity. Phenyl or substituted phenyl groups are common.

-

Substitution at C3 and C5: The groups at these positions are crucial for interaction with the target enzyme. Bulky aromatic or heteroaromatic groups can enhance activity.

-

Substitution at C4: Introduction of specific functionalities at the C4 position can modulate the antibacterial spectrum and potency. For example, a 4-formyl group can serve as a handle for further derivatization.

-

Hybrid Molecules: Fusing the pyrazole ring with other pharmacologically active heterocycles, such as thiazole, coumarin, or indole, has proven to be a successful strategy for developing potent and broad-spectrum antibacterial agents.[1][9] For instance, pyrazole-thiazole hybrids have shown potent activity against MRSA.[1]

| Compound Series | Key Structural Features | Target Pathogens | Reported MIC Range (µg/mL) | Reference |

| Pyrazole-derived hydrazones | Naphthyl substitution | Gram-positive bacteria, A. baumannii | 0.78 - 1.56 | [1] |

| Dihydrotriazine substituted pyrazoles | Dihydrotriazine moiety | MRSA, E. coli | As low as 1 | [1] |

| Pyrazole-thiazole hybrids | Thiazole ring fusion | MRSA | <0.2 µM (MBC) | [1] |

| Indole-attached pyrazole imines | Indole and imine functionalities | Drug-resistant E. coli | IC50 as low as 1.0 µM | [1] |

| Pyrazole-1-carbothiohydrazides | Carbothiohydrazide group | S. aureus, B. subtilis, K. pneumoniae | 62.5 - 125 | [10] |

In Vitro Antibacterial Activity Screening

The evaluation of newly synthesized pyrazole derivatives for their antibacterial activity is a critical step in the drug discovery process.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Step 1: Preparation of Bacterial Inoculum. Prepare a suspension of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

-

Step 2: Serial Dilution of Test Compounds. Prepare a series of twofold dilutions of the pyrazole derivatives in a 96-well microtiter plate.

-

Step 3: Inoculation. Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Step 4: Incubation. Incubate the plates at 37°C for 18-24 hours.

-

Step 5: Determination of MIC. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Diagram 3: Antibacterial Screening Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Future Perspectives

The development of novel pyrazole-based antibacterial agents is a dynamic and promising field of research. Future efforts should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets of potent pyrazole derivatives to understand their mode of action and potential for resistance development.

-

Combinatorial Synthesis and High-Throughput Screening: Employing modern synthetic techniques to generate large libraries of pyrazole derivatives for rapid screening against a broad panel of pathogenic bacteria.

-

In Vivo Efficacy and Toxicity Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Targeting Resistant Pathogens: Designing pyrazole derivatives specifically aimed at overcoming known resistance mechanisms in clinically important bacteria.

By leveraging the synthetic versatility of the pyrazole scaffold and a deep understanding of its structure-activity relationships, the scientific community can continue to develop innovative solutions to the global challenge of antimicrobial resistance.

References

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020). Molecules. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Letters in Drug Design & Discovery. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Letters in Drug Design & Discovery. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules. [Link]

-

Traditional methods for synthesizing Pyrazoles are shown in scheme (a) cyclocondensation; cycloaddition (b). ResearchGate. [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). Future Medicinal Chemistry. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2023). Molecules. [Link]

-

Structure activity relationship (SAR). ResearchGate. [Link]

-

Structures of some pyrazole derivatives with antibacterial activity. ResearchGate. [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules. [Link]

-

Antibacterial and antifungal pyrazoles based on different construction strategies. (2025). European Journal of Medicinal Chemistry. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

Sources

- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

3-Ethyl-4-methyl-1H-pyrazole hydrochloride in vitro testing methods

Application Note: Mechanistic Profiling and In Vitro Evaluation of 3-Ethyl-4-methyl-1H-pyrazole Hydrochloride

Introduction & Scope

3-Ethyl-4-methyl-1H-pyrazole hydrochloride is a substituted pyrazole derivative and a structural homolog of Fomepizole (4-methylpyrazole). While Fomepizole is the clinical standard for inhibiting Alcohol Dehydrogenase (ADH) in ethylene glycol and methanol poisoning, the 3-ethyl-4-methyl analog serves as a critical chemical probe in biochemical research. It is utilized to map the steric constraints of the ADH substrate channel and to study the structure-activity relationship (SAR) of pyrazole-zinc coordination within the enzyme's active site.

This guide provides a standardized workflow for evaluating this compound, focusing on two critical in vitro parameters:

-

Potency: Determination of the inhibition constant (

) against ADH via spectrophotometric kinetics. -

Safety/Selectivity: Evaluation of hepatocellular cytotoxicity using HepG2 models, given the hepatic metabolism of pyrazoles.

Mechanism of Action (MOA)

The efficacy of 3-Ethyl-4-methyl-1H-pyrazole HCl stems from its ability to compete with alcohol substrates (ethanol, methanol, ethylene glycol) for the catalytic zinc ion in the ADH active site.

-

Binding: The unsubstituted nitrogen (N2) of the pyrazole ring coordinates directly with the catalytic Zinc (Zn²⁺), displacing the water molecule or substrate oxygen.

-

Steric Factor: The ethyl group at position 3 and methyl group at position 4 interact with the hydrophobic barrel of the substrate channel. The hydrochloride salt form ensures aqueous solubility, dissociating to release the active free base at physiological pH.

Figure 1: ADH Catalytic Interruption Pathway

Caption: Competitive inhibition mechanism where the pyrazole derivative forms a stable, dead-end ternary complex with ADH and NAD+, preventing substrate oxidation.

Protocol A: Spectrophotometric Determination of

This assay measures the rate of NADH formation at 340 nm. The hydrochloride salt is highly soluble in water, eliminating the need for DMSO, which can interfere with enzyme kinetics.

Materials Required

-

Enzyme: Alcohol Dehydrogenase (Lyophilized from Saccharomyces cerevisiae or Recombinant Human ADH).

-

Substrate: Ethanol (Absolute, analytical grade).

-

Cofactor:

-NAD+ (Oxidized form). -

Buffer: 50 mM Sodium Pyrophosphate buffer, pH 8.8 (Optimal pH for ADH forward reaction).

-

Test Compound: 3-Ethyl-4-methyl-1H-pyrazole HCl (Stock 10 mM in dH₂O).

Experimental Workflow

-

Buffer Preparation: Dissolve Sodium Pyrophosphate decahydrate in ultrapure water. Adjust pH to 8.8 using Phosphoric Acid.[1] Note: Phosphate buffers are avoided as they can chelate zinc.

-

Enzyme Reconstitution: Dissolve ADH to 0.5–1.0 units/mL in 0.1 M Phosphate buffer (pH 7.5) with 0.1% BSA (stabilizer). Keep on ice.

-

Assay Setup (Cuvette or 96-well Plate):

| Component | Volume (µL) | Final Concentration |

| Pyrophosphate Buffer (pH 8.8) | 2500 | 42 mM |

| Ethanol (Substrate) | 100 | Varied (5 – 100 mM) |

| NAD+ Solution | 100 | 2.5 mM |

| Test Compound (Inhibitor) | 100 | Varied (0, 1, 5, 10, 50 µM) |

| Incubate 5 min at 25°C | ||

| ADH Enzyme (Start Reagent) | 100 | ~0.05 Units |

| Total Volume | 3.0 mL |

-

Measurement:

-

Kinetic Mode: Absorbance at 340 nm (

). -

Duration: 3–5 minutes.

-

Interval: Read every 10–15 seconds.

-

Calculate

from the linear portion of the curve.

-

Data Analysis (Lineweaver-Burk)

To validate the competitive nature and determine

-

Plot

(y-axis) vs. -

Competitive Pattern: The lines should intersect at the y-axis (

is unchanged) but have different slopes. -

Calculation:

Where

Protocol B: Hepatocellular Cytotoxicity Screening

Since ADH inhibitors target the liver, ensuring the compound does not induce non-specific hepatotoxicity is vital.

Materials

-

Cell Line: HepG2 (Human liver carcinoma).[2]

-

Media: DMEM + 10% FBS + Pen/Strep.

-

Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow Diagram

Caption: Standardized MTT workflow for assessing metabolic viability of HepG2 cells exposed to pyrazole derivatives.

Procedure

-

Seeding: Plate HepG2 cells in 96-well plates (10,000 cells/well) and incubate for 24 hours.

-

Treatment: Aspirate media and add fresh media containing 3-Ethyl-4-methyl-1H-pyrazole HCl (Serial dilutions: 1, 10, 50, 100, 500, 1000 µM).

-

Control: Vehicle only (Media).

-

Positive Control:[3] 10% DMSO or Triton X-100.

-

-

Incubation: 24 to 48 hours at 37°C, 5% CO₂.

-

Readout: Add MTT, incubate 4 hours, dissolve formazan in DMSO, and read OD at 570 nm.

-

Threshold: A "Safe" profile typically requires

(therapeutic index).

Expected Results & Troubleshooting

| Parameter | Expected Outcome | Troubleshooting |

| Solubility | Clear solution in water/buffer (HCl salt). | If cloudy, verify pH. Free base precipitates at high pH > 10. |

| ADH Inhibition | If no inhibition, check Zinc status of enzyme (avoid EDTA in buffers). | |

| Kinetic Plot | Competitive inhibition (intersect on Y-axis). | Mixed inhibition suggests non-specific binding or allosteric effects. |

| Cytotoxicity | Low toxicity ( | High toxicity may indicate off-target CYP2E1 inhibition or oxidative stress. |

References

-

Vallee, B. L., & Hoch, F. L. (1955). Yeast alcohol dehydrogenase, a zinc metalloenzyme. Proceedings of the National Academy of Sciences. Link

-

Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift. Link

-

Sigma-Aldrich. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1). Technical Bulletin. Link

-

Goldfrank, L. R. (2019). Goldfrank's Toxicologic Emergencies, 11e: Fomepizole and Pyrazole Derivatives Pharmacology. McGraw-Hill Medical. Link

-

Abubshait, S. A., et al. (2025).[4] Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Link

Sources

- 1. 醇脱氢酶(EC 1.1.1.1)的酶学测定 [sigmaaldrich.com]

- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

3-Ethyl-4-methyl-1H-pyrazole hydrochloride synthesis from dicarbonyl compounds

Application Note: A-PZ034

Topic: Synthesis of 3-Ethyl-4-methyl-1H-pyrazole Hydrochloride from Dicarbonyl Compounds

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles, five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry. Their derivatives are integral components in a wide array of pharmaceuticals, demonstrating diverse biological activities including anti-inflammatory, analgesic, antipsychotic, and anti-obesity properties.[1] The specific substitution pattern on the pyrazole ring profoundly influences its pharmacological profile, making the development of robust and regioselective synthetic methodologies a critical endeavor for drug discovery and development.

This application note provides a comprehensive guide to the synthesis of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride, a valuable building block in pharmaceutical research. The protocol herein is based on the well-established Knorr pyrazole synthesis, a reliable cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and discuss the rationale behind key experimental parameters to ensure reproducibility and high yield.

Theoretical Framework: The Knorr Pyrazole Synthesis

The synthesis of the pyrazole core from a 1,3-dicarbonyl compound and hydrazine is a classic example of a condensation reaction. The reaction proceeds through a series of nucleophilic attacks and dehydration steps, ultimately leading to the formation of the stable aromatic pyrazole ring.[2][3]

The mechanism can be summarized as follows:

-

Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine molecule acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[2]

-

Formation of a Hemiaminal Intermediate: This initial attack forms an unstable hemiaminal intermediate.

-

Dehydration to form a Hydrazone: The hemiaminal readily loses a molecule of water to form a more stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to the formation of a five-membered ring.[2]

-

Final Dehydration and Aromatization: A final dehydration step occurs, resulting in the formation of the aromatic pyrazole ring.[3]

The use of an acid catalyst is often employed to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the weakly basic hydrazine.[2]

Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism.

Experimental Protocol

This protocol details the synthesis of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride from 3-methyl-2,4-pentanedione and hydrazine hydrate, followed by salt formation.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |

| 3-Methyl-2,4-pentanedione | C6H10O2 | 114.14 | 10.0 g | 87.6 | Sigma-Aldrich |

| Hydrazine hydrate (64%) | N2H4·H2O | 50.06 | 5.5 g | 110 | Sigma-Aldrich |

| Ethanol (absolute) | C2H5OH | 46.07 | 100 mL | - | Fisher Scientific |

| Diethyl ether | (C2H5)2O | 74.12 | 200 mL | - | VWR |

| Hydrochloric acid (conc.) | HCl | 36.46 | As needed | - | J.T. Baker |

| Sodium sulfate (anhydrous) | Na2SO4 | 142.04 | As needed | - | Acros Organics |

Procedure

Part 1: Synthesis of 3-Ethyl-4-methyl-1H-pyrazole

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-methyl-2,4-pentanedione (10.0 g, 87.6 mmol) and absolute ethanol (50 mL).

-

Addition of Hydrazine: Begin stirring the solution and add hydrazine hydrate (5.5 g, 110 mmol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will be observed. Maintain the temperature below 40°C by using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting oil, add 100 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude 3-Ethyl-4-methyl-1H-pyrazole as a pale yellow oil.

Part 2: Formation of 3-Ethyl-4-methyl-1H-pyrazole Hydrochloride

-

Dissolution: Dissolve the crude pyrazole oil in 100 mL of diethyl ether.

-

Acidification: Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until no further precipitation is observed.

-

Isolation of Product: Collect the white precipitate by vacuum filtration and wash with cold diethyl ether.

-

Drying: Dry the product in a vacuum oven at 40°C to a constant weight to afford 3-Ethyl-4-methyl-1H-pyrazole hydrochloride.

Caption: Figure 2: Experimental Workflow.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results for 3-Ethyl-4-methyl-1H-pyrazole hydrochloride |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.25 (t, 3H, -CH₂CH₃), 2.15 (s, 3H, -CH₃), 2.60 (q, 2H, -CH₂CH₃), 7.50 (s, 1H, pyrazole-H), 12.5 (br s, 2H, -NH₂⁺) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 10.0 (-CH₃), 14.0 (-CH₂CH₃), 20.0 (-CH₂CH₃), 110.0 (C4), 140.0 (C5), 150.0 (C3) |

| Mass Spectrometry (ESI+) | m/z: 111.10 [M+H]⁺ (for the free base) |

Safety and Handling

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[4] Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[5] In case of skin contact, immediately wash with copious amounts of water.[4]

-

3-Methyl-2,4-pentanedione is a flammable liquid and an irritant. Handle in a well-ventilated area and avoid sources of ignition.

-

Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with appropriate PPE.

-

Diethyl ether is extremely flammable and should be handled away from open flames and sparks.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure the reaction is refluxed for the specified time. Check the purity of the starting materials. |

| Loss of product during work-up. | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions. | |

| Oily Product After Salt Formation | Incomplete reaction or presence of impurities. | Purify the crude pyrazole by column chromatography before salt formation. |

| Discolored Product | Air oxidation or impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified reagents. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently synthesize this valuable heterocyclic building block for applications in drug discovery and development. The Knorr pyrazole synthesis remains a cornerstone of heterocyclic chemistry, offering a straightforward and efficient route to a diverse range of pyrazole derivatives.

References

- Vertex AI Search. Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, hydrochloride[1:1].

- J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025).

- National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).

- Organic Chemistry Portal. Pyrazole synthesis.

- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.

- Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008).

- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- YouTube. synthesis of pyrazoles. (2019).

- Defense Technical Information Center. Safety and Handling of Hydrazine.

- National Institutes of Health. 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate.

- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

- New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet.

- ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016).

- PubChem. ethyl 3-methyl-1H-pyrazole-4-carboxylate.

- Sigma-Aldrich. SAFETY DATA SHEET. (2025).

- Centers for Disease Control and Prevention. Hydrazine - NIOSH Pocket Guide to Chemical Hazards.

- RSC Publishing. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties.

- Arxada. Performance Chemicals Hydrazine.

Sources

The Pyrazole Core: Application Notes for 3-Ethyl-4-methyl-1H-pyrazole hydrochloride in Modern Medicinal Chemistry

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery campaigns. The pyrazole ring system is a quintessential example of such a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a versatile building block found in a multitude of clinically approved drugs and late-stage clinical candidates. Its prevalence stems from its favorable drug-like properties, synthetic accessibility, and its capacity to engage in a variety of non-covalent interactions with biological targets.[1] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3] A significant number of pyrazole-containing compounds have been developed as potent and selective protein kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various cancers.[4][5]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride as a strategic starting material in medicinal chemistry. While this specific molecule may not be an end-drug itself, its simple, yet strategically substituted, pyrazole core presents an ideal platform for the construction of compound libraries aimed at discovering novel therapeutics, particularly in the realm of kinase inhibition.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride is crucial for its effective application in synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClN₂ | Inferred |

| Molecular Weight | 146.62 g/mol | Inferred |

| Appearance | Likely a white to off-white solid | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |

Synthesis of the Core Scaffold: A Generalized Protocol

The synthesis of 3,4-disubstituted pyrazoles can be readily achieved through the well-established condensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[3][6] The following protocol outlines a plausible and adaptable method for the laboratory-scale synthesis of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride.

Protocol 1: Synthesis of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride

Principle: This synthesis is based on the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-keto ester with hydrazine.[7] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The final product is isolated as its hydrochloride salt to improve stability and aqueous solubility.

Materials:

-

3-Methyl-2-pentanone

-

Diethyl oxalate

-

Sodium ethoxide (21% solution in ethanol)

-

Anhydrous ethanol

-

Hydrazine hydrate

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Formation of the β-keto ester (in situ):

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-Methyl-2-pentanone (1 equivalent) in anhydrous ethanol.

-

Add sodium ethoxide solution (1.1 equivalents) to the flask and stir the mixture at room temperature for 30 minutes.

-

Slowly add diethyl oxalate (1 equivalent) dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Cyclization with Hydrazine:

-

Cool the reaction mixture to room temperature.

-

Slowly add hydrazine hydrate (1.2 equivalents) to the mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

-

Hydrolysis and Decarboxylation (if necessary):

-

Depending on the intermediate formed, an acidic or basic hydrolysis followed by decarboxylation might be required to yield 3-ethyl-4-methyl-1H-pyrazole. This step needs to be optimized based on reaction monitoring.

-

-

Formation of the Hydrochloride Salt and Isolation:

-

After the pyrazole formation is complete (as confirmed by TLC or LC-MS), neutralize the reaction mixture with a suitable acid if necessary.

-

Extract the crude pyrazole into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude pyrazole in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

-

The 3-Ethyl-4-methyl-1H-pyrazole hydrochloride will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitor Discovery

The 3-ethyl-4-methyl-pyrazole core is an excellent starting point for the synthesis of a library of potential kinase inhibitors. The N-H of the pyrazole can be readily substituted, and the existing ethyl and methyl groups provide a defined steric and electronic environment.

Rationale for Targeting Kinases

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] Kinase inhibitors have emerged as a highly successful class of targeted therapies.[4] The pyrazole scaffold is a known "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of many kinases, mimicking the adenine moiety of ATP.[4] By strategically adding substituents to the pyrazole core, one can achieve both potency and selectivity for a specific kinase target.

Workflow for Developing Pyrazole-Based Kinase Inhibitors

The following diagram illustrates a typical workflow for utilizing 3-Ethyl-4-methyl-1H-pyrazole hydrochloride in a kinase inhibitor discovery program.

Caption: Workflow for the development of kinase inhibitors from a pyrazole scaffold.

Protocol 2: Library Synthesis via N-Substitution

Principle: The N-H of the pyrazole ring can be readily deprotonated with a suitable base and subsequently reacted with a variety of electrophiles (e.g., alkyl halides, aryl halides) to generate a library of N-substituted pyrazole derivatives. This allows for the exploration of the chemical space around the core scaffold to identify substituents that enhance binding affinity and selectivity for the target kinase.

Materials:

-

3-Ethyl-4-methyl-1H-pyrazole hydrochloride

-

A library of diverse alkyl and aryl halides (e.g., substituted benzyl bromides, heteroaryl chlorides)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

96-well reaction block or individual reaction vials

Procedure (Parallel Synthesis Approach):

-

Preparation of the Pyrazole Free Base:

-

Dissolve 3-Ethyl-4-methyl-1H-pyrazole hydrochloride in a suitable solvent and neutralize with a base (e.g., aqueous sodium bicarbonate).

-

Extract the free base into an organic solvent, dry, and concentrate to obtain the starting material for the library synthesis.

-

-

Arraying of Reactants:

-

In a 96-well reaction block, dispense a solution of the 3-Ethyl-4-methyl-1H-pyrazole free base in the chosen anhydrous solvent into each well.

-

Add the selected base to each well.

-

Dispense a unique alkyl or aryl halide from your library into each well.

-

-

Reaction:

-

Seal the reaction block and heat to an appropriate temperature (e.g., 60-80 °C) with stirring for a specified time (e.g., 12-24 hours).

-

-

Work-up and Purification:

-

After the reaction is complete, quench the reaction with water.

-

Perform a liquid-liquid extraction in the 96-well format.

-

Purify the compounds using high-throughput purification techniques such as preparative HPLC-MS.

-

-

Analysis:

-

Confirm the identity and purity of each compound in the library using LC-MS and/or NMR.

-

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

Principle: This protocol describes a generic, high-throughput method to assess the ability of the synthesized compounds to inhibit the activity of a specific protein kinase (e.g., a cyclin-dependent kinase, CDK). The assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the test compounds.[9][10]

Materials:

-

Purified recombinant kinase (e.g., CDK2/Cyclin A)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

-

Synthesized pyrazole derivatives (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production as an indicator of kinase activity)

-

White, opaque 384-well microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations. The ATP concentration should ideally be at or near the Km for the specific kinase.[9]

-

-

Assay Setup:

-

In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted test compounds or DMSO (for control wells).

-

Add the kinase solution to each well and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

-

Kinase Reaction:

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the kinase reaction and measure the kinase activity according to the manufacturer's protocol for the chosen detection reagent (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol 4: MTT Cell Viability/Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells. This assay is widely used to screen compounds for their potential anticancer activity.[11]

Materials:

-

Cancer cell line (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized pyrazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom microplates

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds or DMSO (for the vehicle control).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

Conclusion and Future Perspectives

3-Ethyl-4-methyl-1H-pyrazole hydrochloride represents a valuable and versatile starting material for medicinal chemistry campaigns. Its straightforward synthesis and the amenability of the pyrazole core to chemical modification make it an ideal scaffold for the generation of compound libraries. The protocols detailed in this application note provide a robust framework for the synthesis of novel pyrazole derivatives and their subsequent biological evaluation as potential kinase inhibitors. By employing a systematic approach of library synthesis, in vitro screening, and cell-based assays, researchers can efficiently explore the structure-activity relationships of this privileged scaffold and identify promising lead compounds for further drug development. The continued exploration of the chemical space around the pyrazole nucleus holds significant promise for the discovery of next-generation targeted therapeutics.

References

-

Palbociclib, ribociclib, and abemaciclib are FDA-approved CDK4/6 inhibitors for the treatment of HR+ advanced breast cancer. They interfere with the cell cycle by blocking the phosphorylation of Rb protein, resulting in cell cycle arrest from G1 to S phase.[8]

-

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities.[3]

-

Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer.[4]

-

Here, we report the synthesis of 3,4-disubstituted 1H-pyrazoles and 3,5-disubstituted pyridines from the reaction of epoxides with hydrazine and ammonia, respectively.[13]

-

A series of highly functionalized pyrazole derivatives has been prepared by a one‐pot, versatile and regioselective procedure.[14]

-

A robust kinase inhibition assay requires careful control of ATP concentration, enzyme linearity, substrate selection, and detection chemistry.[9]

-

The MTT assay is a cornerstone method in cell biology for evaluating cell viability and proliferation. It is especially valuable in drug discovery, toxicology, and cancer research.

-

The 3H-pyrazolo[4,3-f]quinoline moiety has been recently shown to be a privileged kinase inhibitor core with potent activities against acute myeloid leukemia (AML) cell lines in vitro.[15]

-

A common and efficient method for the synthesis of these valuable scaffolds is the condensation reaction between a β-keto ester and a hydrazine derivative.[7]

-

A series of pyrazole inhibitors of p38 mitogen-activated protein (MAP) kinase were designed using a binding model based on the crystal structure of 1 (SC-102) bound to p38 enzyme.[16]

-

Two series of 3,4-disubstituted pyrazole analogues, 3-(benzimidazol-2-yl)-4-[2-(pyridin-3-yl)-vinyl]-pyrazoles (2) and 3-(imidazol-2-yl)-4-[2-(pyridin-3-yl)-vinyl]-pyrazoles (3), were synthesized as novel cyclin-dependent kinase (CDK) inhibitors.[17]

-

All in vitro kinase reactions were performed at 30 °C in a total volume of 15 µL containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl2, 100 µM EDTA and 0.4 pmol [γ-32P]-ATP.[18]

-

Evaluation of the anticancer activity of these complexes can be achieved by the MTT assay. The MTT assay is a colorimetric viability assay based on enzymatic reduction of the MTT molecule to formazan when it is exposed to viable cells.[11]

-

3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid AldrichCPR; CAS Number: 1094347-64-4 at Sigma-Aldrich.

-

The pyrazole ring is extensively employed in the field of medicinal chemistry and drug development strategies, playing a vital role as a fundamental framework in the structure of various PKIs.[1]

-

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities.[2]

-

A kinase reaction step is performed first, and the presence/quantity of phosphorylation is then determined with a phospho-specific antibody.[10]

-

The MTT assay is a widely used colorimetric technique to assess cell viability, proliferation, and cytotoxicity.[12]

-

Afuresertib is a pyrazole-based Akt1 kinase inhibitor whose Ki value is 0.08 nM.[19]

-

A green and efficient multicomponent protocol has been developed for the synthesis of thiazolidine‐2‐thiones via the reaction of carbon disulfide, primary amines, and dicyanoepoxides in water.[20]

-

The reaction of the aminopyrazole 1 with benzenesulfonyl chloride, arenediazonium salt, chloroacetyl chloride, ethoxy methyleneamlononitrile and with ethyl 2‐cyano‐3‐ethoxyacrylate gave the substituted 3‐methyl‐1‐phenylpyrazole 2–5a,b.[21]

-

Pyrazole-possessing kinase inhibitors play a crucial role in various disease areas, especially in many cancer types such as lymphoma, breast cancer, melanoma, cervical cancer, and others in addition to inflammation and neurodegenerative disorders.[5]

-

This protocol describes in vitro kinase assay.[22]

-

A series of pyrazole inhibitors of p38 mitogen-activated protein (MAP) kinase were designed using a binding model based on the crystal structure of 1 (SC-102) bound to p38 enzyme.[23]

-

Herein we report the synthesis of tetrasubstituted pyrazoles from simple hydrazines and β-keto esters under mild, basic conditions.[6]

Sources

- 1. ジアシルグリセロールキナーゼインヒビターII - 3-[2-[4-(ビス(4-フルオロフェニル)メチレン)-1-ピペリジニル]エチル]-2,3-ジヒドロ-2-チオキソ-4(1H)-キナゾリノン [sigmaaldrich.com]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sci-Hub. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters / European Journal of Organic Chemistry, 2016 [sci-hub.box]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and evaluation of 3,4-disubstituted pyrazole analogues as anti-tumor CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. protocols.io [protocols.io]

- 23. researchgate.net [researchgate.net]

Application Notes and Protocols: Knorr Pyrazole Synthesis of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Knorr Pyrazole Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The Knorr pyrazole synthesis, a classic yet remarkably versatile reaction, provides a direct and efficient pathway to substituted pyrazoles through the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] This application note provides a detailed, in-depth guide for the synthesis of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride, a valuable building block for drug discovery and development, utilizing the Knorr pyrazole synthesis.

This document moves beyond a simple recitation of steps, offering a rationale for the experimental design, insights into the reaction mechanism, and a comprehensive protocol that ensures reproducibility and high purity of the final product.

Mechanistic Insights: The Chemistry Behind the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis proceeds through a well-established reaction cascade involving nucleophilic attack, cyclization, and dehydration. The regioselectivity of the reaction is a critical consideration, as unsymmetrical β-dicarbonyl compounds can potentially yield two isomeric pyrazole products.

In the synthesis of 3-Ethyl-4-methyl-1H-pyrazole, the reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on one of the carbonyl groups of the β-ketoester, ethyl 2-methyl-3-oxopentanoate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The reaction is typically catalyzed by an acid.

Figure 1: Reaction mechanism for the Knorr synthesis of 3-Ethyl-4-methyl-1H-pyrazole and its subsequent conversion to the hydrochloride salt.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride.

Part 1: Synthesis of 3-Ethyl-4-methyl-1H-pyrazole

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Concentration | Source |

| Ethyl 2-methyl-3-oxopentanoate | C₈H₁₄O₃ | 158.19 | - | Commercial Supplier |

| Hydrazine hydrate | N₂H₄·H₂O | 50.06 | 64% (w/w) | Commercial Supplier |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | Commercial Supplier |

| Ethanol | C₂H₅OH | 46.07 | 95% | Commercial Supplier |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - | Commercial Supplier |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Commercial Supplier |

Experimental Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-methyl-3-oxopentanoate (15.8 g, 0.1 mol) and ethanol (100 mL).

-

Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise at room temperature. A slight exotherm may be observed.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.6 g, 0.01 mol) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

-

Solvent Removal: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up: To the resulting residue, add 100 mL of diethyl ether and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Ethyl-4-methyl-1H-pyrazole as an oil.

Part 2: Preparation of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Concentration | Source |

| 3-Ethyl-4-methyl-1H-pyrazole (crude) | C₆H₁₀N₂ | 110.16 | - | From Part 1 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | 37% (w/w) | Commercial Supplier |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - | Commercial Supplier |

Experimental Procedure:

-

Dissolution: Dissolve the crude 3-Ethyl-4-methyl-1H-pyrazole (from Part 1) in 100 mL of diethyl ether.

-

Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the precipitation of a white solid is complete. The pH of the solution should be acidic.

-